molecular formula C21H20 B14406010 1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 88382-62-1

1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene

Cat. No.: B14406010
CAS No.: 88382-62-1
M. Wt: 272.4 g/mol
InChI Key: YJIBUVXRKAPDOV-UHFFFAOYSA-N
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Description

1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C22H22 It is a derivative of benzene, featuring a central ethane-1,1-diyl group substituted with two benzene rings and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methylphenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of zeolite catalysts can enhance selectivity and reduce by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzene rings using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated benzene rings.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,2-Ethanediyl]bis[4-methylbenzene]: Similar structure with ethane-1,2-diyl linkage.

    1,1’-[1,3,3-Trimethylprop-1-ene-1,3-diyl]dibenzene: Contains a propene-1,3-diyl group with additional methyl substitutions.

    1,1’-[Ethane-1,1-diyl]-4,4’-(2-methylpropyl)dibenzene: Features a 2-methylpropyl group instead of a 3-methylphenyl group.

Uniqueness

1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.

Properties

CAS No.

88382-62-1

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-3-methylbenzene

InChI

InChI=1S/C21H20/c1-17-9-8-10-18(15-17)16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3

InChI Key

YJIBUVXRKAPDOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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